An In-depth Technical Guide to 8-Oxa-3-azabicyclo[3.2.1]octane: Core Properties and Applications for the Modern Researcher
An In-depth Technical Guide to 8-Oxa-3-azabicyclo[3.2.1]octane: Core Properties and Applications for the Modern Researcher
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
8-Oxa-3-azabicyclo[3.2.1]octane is a saturated bicyclic heterocycle that has garnered significant attention in the fields of medicinal chemistry and drug discovery.[1] Its rigid, conformationally constrained structure provides a unique three-dimensional framework that is amenable to functionalization, making it an attractive scaffold for the design of novel therapeutic agents. This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of 8-Oxa-3-azabicyclo[3.2.1]octane, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The presence of both an oxygen and a nitrogen atom within its bicyclic system imparts distinct chemical and physical properties, influencing its reactivity and potential for interaction with biological targets.[1] The bicyclic nature of this compound also plays a crucial role in determining its conformational and steric characteristics, which are pivotal for its biological activity.[1]
Physicochemical and Spectroscopic Properties: A Foundation for Characterization
A thorough understanding of the physicochemical and spectroscopic properties of 8-Oxa-3-azabicyclo[3.2.1]octane is paramount for its effective utilization in research and development. These properties are essential for its identification, purification, and characterization in various experimental settings.
Table 1: Physicochemical Properties of 8-Oxa-3-azabicyclo[3.2.1]octane
| Property | Value | Source |
| CAS Number | 280-13-7 | [1] |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 178 °C | [2] |
| Flash Point | 59 °C | [2] |
| Storage Temperature | Refrigerated (0-10°C), under inert gas | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives typically shows characteristic signals for the bridgehead protons and the protons on the carbon atoms adjacent to the nitrogen and oxygen heteroatoms.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments within the molecule, confirming the bicyclic structure.
-
Mass Spectrometry: Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification. For example, the high-resolution mass spectrometry (HRMS) of a thione derivative showed an [M+H]⁺ peak at m/z 144.0479, consistent with the expected molecular formula.[3]
Synthesis and Reactivity: Building Blocks for Innovation
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane has been approached through various routes, reflecting its importance as a synthetic intermediate.
Established Synthetic Routes
One efficient method involves a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde.[5] This process includes the reduction of the starting material to afford 2,5-bis(hydroxymethyl)tetrahydrofuran, conversion of the diol to a ditosylate, followed by cyclization with benzylamine to generate the bicyclic core.[5] The final step involves the hydrogenolysis of the N-benzyl group to yield the desired product.[5]
Another notable approach is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia, catalyzed by Pt/NiCuAlOx, which can achieve a 58% yield with 100% conversion of the starting material under optimized conditions.[5]
Caption: A simplified workflow for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane.
Reactivity Profile
The chemical reactivity of 8-Oxa-3-azabicyclo[3.2.1]octane is primarily dictated by the presence of the secondary amine and the ether linkage. The nitrogen atom can act as a nucleophile, participating in reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide range of substituents.[1] These modifications are fundamental to the exploration of structure-activity relationships in drug discovery programs. The bicyclic structure is generally stable under many reaction conditions, making it a robust scaffold for further chemical transformations.
Conformational Analysis and Stereochemistry: The Shape of Activity
The rigid bicyclic structure of 8-Oxa-3-azabicyclo[3.2.1]octane significantly limits its conformational freedom compared to more flexible acyclic or monocyclic systems. This conformational rigidity is a key attribute that medicinal chemists exploit to pre-organize pharmacophoric elements in a specific spatial orientation for optimal interaction with a biological target.
The bicyclo[3.2.1]octane ring system can exist in different conformations, with the six-membered ring typically adopting a chair-like or boat-like conformation. Computational studies on related azabicyclic systems have shown that there is a relatively low energy barrier between these conformations.[6] The presence of the oxygen bridge further influences the conformational preferences. The stereochemistry at the bridgehead carbons and any substituents on the ring is critical for biological activity. For instance, in derivatives of 8-oxabicyclo[3.2.1]octane, the stereochemistry of substituents at the 2- and 3-positions has been shown to have a profound impact on their potency and selectivity as inhibitors of monoamine transporters.[7]
Caption: The key conformational equilibrium in the 8-Oxa-3-azabicyclo[3.2.1]octane scaffold.
Applications in Drug Discovery and Medicinal Chemistry: A Scaffold for Success
The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold is a prominent feature in a variety of biologically active molecules. Its structural similarity to tropane alkaloids, which are characterized by an 8-azabicyclo[3.2.1]octane core, has made it a valuable isostere in drug design.[8][9]
A primary area of application is in the development of ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[7] Derivatives of 8-oxabicyclo[3.2.1]octane have been shown to be potent inhibitors of these transporters, with potential applications in the treatment of neurological and psychiatric disorders.[4][7] For example, the introduction of heteroaryl moieties on the 3-aryl ring of 8-oxabicyclooctane derivatives has been explored to modulate their selectivity for SERT over DAT.[7]
Furthermore, this scaffold has been incorporated into molecules targeting other biological systems. For instance, isosteric replacement of a morpholine ring with the 8-oxa-3-azabicyclo[3.2.1]octan-8-yl moiety in a series of triazine derivatives led to significant improvements in their microsomal stability.[5]
Experimental Protocols: A Practical Guide
To facilitate the practical application of the information presented, this section provides a representative experimental protocol for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, based on the multi-step synthesis from 5-hydroxymethyl-2-furfuraldehyde.
Protocol: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Step 1: Reduction of 5-Hydroxymethyl-2-furfuraldehyde
-
To a solution of 5-hydroxymethyl-2-furfuraldehyde in a suitable solvent (e.g., methanol), add Raney nickel as a catalyst.
-
Hydrogenate the mixture in a Parr shaker apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature overnight.[3]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate in vacuo to obtain 2,5-bis(hydroxymethyl)tetrahydrofuran.
Step 2: Tosylation of the Diol
-
Dissolve the diol from Step 1 in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).
-
Cool the solution in an ice bath and add p-toluenesulfonyl chloride portion-wise.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the ditosylate.
Step 3: Cyclization with Benzylamine
-
Dissolve the ditosylate from Step 2 in a suitable solvent (e.g., acetonitrile or DMF).
-
Add benzylamine to the solution and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is worked up to isolate the N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.
Step 4: Hydrogenolysis of the N-Benzyl Group
-
Dissolve the N-benzyl protected compound from Step 3 in a suitable solvent (e.g., ethanol or methanol).
-
Add Pearlman's catalyst (palladium hydroxide on carbon) to the solution.[5]
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate.
-
Dissolve the residue in a suitable solvent (e.g., 2-propanol) and add a solution of HCl in an appropriate solvent (e.g., heptane or diethyl ether) to precipitate the hydrochloride salt.[5]
-
Collect the solid by filtration, wash with a non-polar solvent, and dry to obtain 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride.
Conclusion
8-Oxa-3-azabicyclo[3.2.1]octane stands out as a versatile and privileged scaffold in modern drug discovery. Its unique structural and chemical properties provide a solid foundation for the design of a diverse range of bioactive molecules. A comprehensive understanding of its synthesis, reactivity, and conformational characteristics, as outlined in this guide, is crucial for unlocking its full potential in the development of next-generation therapeutics. As research continues to evolve, this remarkable bicyclic heterocycle is poised to play an increasingly important role in addressing unmet medical needs.
References
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[Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing)]()
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[Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo23
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